GLO1-IN-60
Description
Overview of Glyoxalase Pathway Function and Significance
The glyoxalase system is a critical metabolic pathway present in virtually all living organisms, from bacteria to humans. wikipedia.orgnih.gov Its primary function is the detoxification of reactive α-oxoaldehydes, particularly methylglyoxal (B44143) (MG), which are harmful byproducts of cellular metabolism. wikipedia.orgresearchgate.net This enzymatic system plays a vital role in preventing cellular damage and maintaining metabolic homeostasis. The pathway consists of two key enzymes, Glyoxalase 1 (GLO1) and Glyoxalase 2 (GLO2), that work in concert to convert toxic metabolites into less harmful substances. nih.govmdpi.com
Methylglyoxal (MG) Metabolism and Detoxification by GLO1
Methylglyoxal is a highly reactive dicarbonyl compound primarily formed as a spontaneous byproduct of glycolysis, the central pathway for glucose metabolism. nih.govmdpi.com Under conditions of high glucose, such as in diabetes mellitus, the production of MG can increase significantly. mdpi.comeurekalert.org MG is cytotoxic and can react with proteins, lipids, and nucleic acids, leading to the formation of Advanced Glycation End-products (AGEs). nih.goveurekalert.org The accumulation of AGEs is implicated in cellular dysfunction, oxidative stress, and the pathology of various diseases. nih.govmdpi.com
The glyoxalase system is the main defense against MG toxicity, responsible for detoxifying over 99% of the MG produced in the body. taylorandfrancis.com GLO1 is the rate-limiting enzyme in this pathway and catalyzes the first and crucial step of MG detoxification. mdpi.commdpi.commdpi.com In this reaction, GLO1 converts the hemithioacetal, formed spontaneously from MG and the cofactor glutathione (B108866), into S-D-lactoylglutathione. wikipedia.orgresearchgate.net
Role of Reduced Glutathione (GSH) as a Co-factor
The function of the glyoxalase system is critically dependent on the presence of reduced glutathione (GSH), a major intracellular antioxidant. wikipedia.orgtaylorandfrancis.com GSH acts as a cofactor for GLO1. taylorandfrancis.com It spontaneously reacts with methylglyoxal to form a hemithioacetal adduct. wikipedia.org This adduct is the true substrate for GLO1, which then isomerizes it to S-D-lactoylglutathione. taylorandfrancis.com The second enzyme in the pathway, GLO2, subsequently hydrolyzes S-D-lactoylglutathione to D-lactate, regenerating the original GSH molecule in the process. mdpi.comnih.gov This cyclical use of GSH highlights its essential role in the catalytic detoxification of MG. taylorandfrancis.com
Cellular and Systemic Consequences of Dicarbonyl Stress and MG Accumulation
An imbalance between the production of reactive dicarbonyls like MG and their detoxification leads to a state known as "dicarbonyl stress". nih.govnih.gov This condition is characterized by the accumulation of MG and subsequent cellular and tissue damage. nih.govresearchgate.net At the cellular level, MG can modify proteins, leading to misfolding, inactivation, and the formation of AGEs. mdpi.com This can disrupt normal cellular functions and trigger inflammatory responses and oxidative stress. mdpi.com MG can also damage DNA, leading to mutations and genomic instability. mdpi.com
Systemically, dicarbonyl stress is implicated in the progression of numerous age-related and metabolic diseases. nih.govphysiology.org The accumulation of AGEs contributes to the stiffening of blood vessels, leading to vascular complications. mdpi.com In skeletal muscle, dicarbonyl stress may play a causative role in the development of insulin (B600854) resistance. nih.gov
Table 1: Consequences of Dicarbonyl Stress and Methylglyoxal Accumulation
| Level | Consequence |
| Cellular | Protein glycation and formation of Advanced Glycation End-products (AGEs) |
| DNA damage and mutagenesis | |
| Increased oxidative stress | |
| Mitochondrial dysfunction | |
| Apoptosis (programmed cell death) | |
| Systemic | Vascular complications (e.g., in diabetes) |
| Insulin resistance | |
| Inflammation | |
| Neurodegenerative processes | |
| Contribution to the aging process |
Physiological and Pathophysiological Relevance of GLO1 Activity
The activity of GLO1 is crucial for maintaining low physiological levels of MG and preventing dicarbonyl stress. mdpi.com Variations in GLO1 activity and expression have significant physiological and pathophysiological consequences.
Physiologically, adequate GLO1 activity is essential for healthy aging and normal cellular function. mdpi.com For instance, overexpression of GLO1 in model organisms has been shown to increase lifespan. nih.gov
Pathophysiologically, altered GLO1 activity is linked to a wide range of diseases. nih.gov
Diabetes and its Complications: Reduced GLO1 activity or expression is associated with the development of diabetic complications such as nephropathy, retinopathy, and neuropathy, due to increased MG-derived damage. mdpi.comanncaserep.com Overexpression of GLO1 in animal models of diabetes has been shown to prevent the development of these complications. nih.gov
Cancer: The role of GLO1 in cancer is complex. The high glycolytic rate of many cancer cells leads to increased MG production, making them more dependent on GLO1 for survival. researchgate.net Increased GLO1 expression has been observed in various tumors and is associated with multidrug resistance. nih.gov This makes GLO1 a potential target for cancer therapy, where inhibiting GLO1 could selectively kill cancer cells.
Neurological and Psychiatric Disorders: GLO1 expression and MG accumulation in the brain have been implicated in the pathogenesis of psychiatric disorders such as anxiety, depression, and schizophrenia. nih.goveurekalert.orgnih.gov Inhibition of GLO1 is being explored as a potential therapeutic strategy for these conditions. nih.gov
Aging: A decline in GLO1 activity is observed with aging, contributing to the age-related accumulation of AGEs and associated tissue damage. mdpi.comnih.gov
Table 2: Pathophysiological Relevance of Altered GLO1 Activity
| Disease/Condition | Implication of Altered GLO1 Activity |
| Diabetes Mellitus | Decreased GLO1 activity is linked to vascular complications. mdpi.comanncaserep.com |
| Cancer | Increased GLO1 expression is associated with tumor growth and multidrug resistance. nih.govresearchgate.net |
| Neurodegenerative Diseases | Implicated in the pathology through increased dicarbonyl stress. nih.gov |
| Psychiatric Disorders | GLO1 expression levels in the brain are linked to anxiety and depression. nih.gov |
| Obesity | Genetic links between GLO1 and obesity-related phenotypes have been identified. nih.govbiorxiv.orgmdpi.com |
| Cardiovascular Disease | Dicarbonyl stress contributes to endothelial dysfunction and atherosclerosis. mdpi.com |
GLO1-IN-60: A Specific Glyoxalase 1 Inhibitor
According to these sources, this compound is capable of penetrating the blood-brain barrier, which is a significant characteristic for a compound targeting central nervous system disorders. By inhibiting GLO1 in the brain, it is purported to elevate levels of methylglyoxal, which has been shown in preclinical models to reduce depression-like behaviors.
The detailed research findings, including specific data on its inhibitory concentration (IC50), the precise magnitude of methylglyoxal elevation in the brain, and the specifics of the behavioral studies, are not available in the public domain at this time. Such data would typically be found in dedicated discovery and pharmacology papers, which appear to be unpublished or not widely disseminated. Therefore, a more in-depth analysis of this compound's specific research findings cannot be provided in this article.
Properties
Molecular Formula |
C24H23N3O4S |
|---|---|
Molecular Weight |
449.525 |
IUPAC Name |
N-(6-(3,5-Dimethoxyphenethyl)quinolin-8-yl)pyridine-2-sulfonamide |
InChI |
InChI=1S/C24H23N3O4S/c1-30-20-13-18(14-21(16-20)31-2)9-8-17-12-19-6-5-11-26-24(19)22(15-17)27-32(28,29)23-7-3-4-10-25-23/h3-7,10-16,27H,8-9H2,1-2H3 |
InChI Key |
VUWWMSNXOFYCMV-UHFFFAOYSA-N |
SMILES |
O=S(C1=NC=CC=C1)(NC2=C3N=CC=CC3=CC(CCC4=CC(OC)=CC(OC)=C4)=C2)=O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
GLO1-IN-60 |
Origin of Product |
United States |
Molecular and Cellular Regulation of Glo1 Expression and Activity
Transcriptional Regulation of GLO1 Gene Expression
The expression of the GLO1 gene is meticulously controlled by a variety of factors, including the binding of specific transcription factors to its regulatory regions and variations in the gene's copy number. These mechanisms allow cells to adapt to changing metabolic and stress conditions by modulating the levels of the GLO1 enzyme.
The transcriptional activity of the GLO1 gene is influenced by several transcription factors that bind to specific regulatory elements within the gene's promoter and other regions. nih.govnih.gov These interactions can either enhance or suppress gene expression, thereby controlling the cellular concentration of the GLO1 enzyme.
NFE2L-2 (Nuclear factor-erythroid 2-related factor 2): A key regulator of the cellular antioxidant response, NFE2L-2, plays a significant role in the upregulation of GLO1 expression. nih.gov Research has identified a functional antioxidant-response element (ARE) in the 5'-untranslated region of the first exon of the mammalian Glo1 gene. nih.gov NFE2L-2 binds to this ARE, leading to an increase in both basal and inducible expression of GLO1. nih.gov Activators of the NFE2L-2 pathway have been shown to increase GLO1 mRNA, protein levels, and enzymatic activity. nih.gov This NFE2L-2-mediated upregulation of GLO1 is a crucial stress-responsive defense mechanism against dicarbonyl glycation. nih.gov
E2F4 (E2F Transcription Factor 4) and AP-2α (Activating Enhancer-Binding Protein 2α): The regulatory regions of the human GLO1 gene are known to contain elements for transcription factors such as E2F4 and AP-2α. nih.govnih.gov These factors are implicated in the control of GLO1 expression, highlighting the complex transcriptional network governing this vital enzyme. nih.govnih.gov
While the direct regulatory role of HIF1-α (Hypoxia-inducible factor 1-alpha) on GLO1 is a subject of ongoing research, it is known to be a master regulator of cellular adaptation to low oxygen conditions, which can influence metabolic pathways that produce GLO1 substrates. nih.govmdpi.comnih.gov
A summary of key transcription factors and their roles in GLO1 regulation is presented in the table below.
| Transcription Factor | Regulatory Element | Effect on GLO1 Expression |
| NFE2L-2 | Antioxidant-Response Element (ARE) | Upregulation nih.gov |
| E2F4 | Regulatory elements in the GLO1 gene | Regulation nih.govnih.gov |
| AP-2α | Regulatory elements in the GLO1 gene | Regulation nih.govnih.gov |
The GLO1 gene is located in a region of the human and mouse genomes that is a hotspot for copy number variation (CNV). dntb.gov.uanih.gov These variations, which result in an altered number of gene copies, have a direct and functional impact on the expression and activity of the GLO1 enzyme. dntb.gov.uanih.gov
An increase in the copy number of the GLO1 gene is frequently associated with a corresponding 2- to 4-fold increase in GLO1 expression and enzymatic activity. dntb.gov.uanih.gov This functional consequence of GLO1 CNV has been observed in various contexts, including in the general human population and in certain disease states. nih.gov The prevalence of increased GLO1 copy number in the human population is estimated to be around 2%. nih.gov
Furthermore, elevated GLO1 copy numbers have been identified in human tumor cell lines and primary tumors. nih.govnih.gov This increased gene dosage is generally functional, leading to higher levels of the GLO1 protein. nih.gov The functional implications of GLO1 CNV are an active area of investigation, with potential links to conditions such as obesity, diabetes, and aging. nih.gov
Discovery, Design, and Mechanistic Elucidation of Glo1 Inhibitors, with a Focus on Glo1 in 60
Strategic Approaches to GLO1 Inhibitor Development
The development of GLO1 inhibitors has leveraged advanced drug discovery methodologies, primarily focusing on fragment-based and rational design principles to identify and optimize potent compounds.
Fragment-Based Drug Discovery (FBDD) Methodologies
Fragment-Based Drug Discovery (FBDD) is a strategic approach that involves identifying small chemical fragments that bind weakly to a biological target and then optimizing them by growing or combining them to achieve higher affinity and selectivity. This methodology has been instrumental in the search for novel GLO1 inhibitors. For GLO1, FBDD has been employed to identify core scaffolds that can serve as starting points for lead development. Computational FBDD approaches, particularly de novo drug design, have been implemented using various crystal structures of the human GLO1 enzyme to discover new privileged scaffolds with potential as anticancer agents nih.gov. These studies often focus on key regions within the GLO1 active site, such as the zinc ion region and a deep hydrophobic pocket, to guide fragment evolution and identify compounds with high receptor affinities nih.gov.
Rational Design Principles for GLO1 Inhibition
Rational design principles involve the deliberate design of compounds based on a detailed understanding of the target's three-dimensional structure and its enzymatic mechanism. For GLO1, this approach frequently utilizes existing crystal structures (e.g., PDB 3VW9) to generate pharmacophore models and guide the synthesis of novel inhibitors. Structural analysis of GLO1 has revealed a crucial Zn²⁺ metal center and two distinct pockets within the active site: a hydrophobic pocket and a glutathione (B108866) (GSH)-binding pocket. Rational design efforts have focused on developing competitive inhibitors that mimic the transition state of methylglyoxal (B44143) within the active site. The incorporation of a selective "zinc binding group" feature in pharmacophore models has been highlighted as a critical aspect for extracting ligands capable of forming favorable interactions with the zinc atom, thereby enhancing binding affinity.
Mechanism of Action of GLO1-IN-60 and Related Inhibitors
This compound, also known as Methyl Gerfelin (B1246277) (M-GFN), exemplifies a class of GLO1 inhibitors whose mechanism of action involves competitive inhibition and specific molecular interactions within the enzyme's active site.
Competitive Inhibition Dynamics
This compound (compound 60) functions as a competitive inhibitor of GLO1. This means that this compound competes with the natural substrate, the hemithioacetal adduct formed from methylglyoxal and glutathione, for binding to the enzyme's active site. Research findings indicate that this compound exhibits potent inhibitory activity, with an IC₅₀ value of 460 nM. Furthermore, kinetic analysis has shown that Methyl Gerfelin (M-GFN), which is compound 60, displays a competitive-type inhibition pattern with a Kᵢ value of 0.23 ± 0.10 μM. The primary consequence of GLO1 inhibition by compounds like this compound is the cellular accumulation of methylglyoxal (MG), which can lead to dicarbonyl stress and exert cytotoxic effects fishersci.at.
The inhibitory activity of this compound (Methyl Gerfelin) is summarized below:
| Compound | IC₅₀ (nM) | Kᵢ (μM) |
| This compound (Methyl Gerfelin) | 460 | 0.23 ± 0.10 |
Molecular Interactions and Binding Site Characterization
Human GLO1 is a homodimeric zinc metalloenzyme, with its two active sites located at the dimer interface nih.govmetabolomicsworkbench.org. Each active site is structurally characterized by three main regions crucial for inhibitor binding: a zinc ion-binding site, a glutathione (GSH)-binding pocket, and a hydrophobic pocket nih.govmetabolomicsworkbench.org.
Structure-Activity Relationship (SAR) Studies for this compound Analogs
Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry, aiming to identify and understand the specific structural characteristics of a chemical compound that are associated with its biological activity. These studies are crucial for optimizing lead compounds into more potent and selective drug candidates.
For this compound and its analogs, SAR studies have been conducted to elucidate how structural modifications influence their inhibitory activity against GLO1. This compound (compound 60) was developed based on the structural insights derived from previously reported flavonoid GLO1 inhibitors. These efforts aimed to explore and refine the structural features necessary for effective GLO1 inhibition. While the initial SAR efforts for this series of compounds were described as "rather flat," this compound emerged as one of the most potent inhibitors within its class.
Detailed SAR analyses for GLO1 inhibitors, including flavonoid-based compounds that inspired this compound, have shown that specific functional groups and their positions are critical for activity. For instance, the presence of a hydroxyl group at the B ring of flavonoids has been identified as a key contributor to their effective GLO1 inhibitory activity. Such findings guide the synthesis of new analogs, allowing medicinal chemists to systematically modify chemical structures and assess the impact on enzyme inhibitory activity, ultimately leading to the design of compounds with enhanced biological profiles.
Identification of Key Structural Motifs for Inhibition
The inhibitory activity of this compound is intrinsically linked to specific structural motifs that facilitate its interaction with the GLO1 enzyme. A fundamental aspect of its mechanism involves the coordination of two oxygen atoms from its hydroxyl groups directly with the zinc ion located in the active site of GLO1 nih.govresearchgate.net. This zinc ion is an essential catalytic cofactor within the enzyme's active site, crucial for stabilizing the enediolate intermediate during MG detoxification immunomart.com.
Influence of Molecular Modifications on Inhibitory Potency
The structure-activity relationship (SAR) studies of this compound and its parent compound, gerfelin (GFN), provide insights into how molecular modifications influence inhibitory potency. Gerfelin (GFN), which possesses a carboxylic acid group instead of a methyl ester, exhibits a slightly stronger inhibitory effect on GLO1 (K_i = 0.15 ± 0.07 μM) compared to this compound (M-GFN), which has a K_i of 0.23 ± 0.10 μM scispace.comresearchgate.net. This difference in potency is attributed to the carboxylic group of GFN, which can form an additional interaction with Lys 157 in the flexible loop region of GLO1, an interaction not observed with the methyl ester of this compound scispace.comresearchgate.net.
These findings suggest that specific functional groups and their spatial arrangement are critical for optimizing GLO1 inhibitory activity. Further derivatization, particularly at the C6-methyl group of related compounds, has been explored as a strategy to develop more selective GLO1 inhibitors, emphasizing the importance of subtle structural changes in modulating inhibitory profiles researchgate.net.
Cellular Impact of this compound on Methylglyoxal Accumulation
The primary cellular impact of this compound is the inhibition of GLO1 activity, which consequently leads to a significant increase in intracellular methylglyoxal (MG) levels nih.govresearchgate.netprobechem.comnih.gov. This accumulation of MG is a direct result of the impaired detoxification pathway normally catalyzed by GLO1. The extent of MG accumulation is dose-dependent, as demonstrated in various cellular and in vivo models.
For instance, in mouse brain tissue, the administration of this compound (referred to as compound "60") has been shown to dramatically elevate MG concentrations, indicating effective target engagement of GLO1 in living systems nih.gov. This increase in MG levels is central to the downstream cellular responses observed following GLO1 inhibition.
Quantification of Intracellular Methylglyoxal Levels Post-Inhibition
The quantification of intracellular methylglyoxal levels following this compound inhibition is critical for understanding its cellular efficacy. Studies have employed methods such as high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) with stable isotopic dilution analysis to accurately measure MG concentrations in biological samples springernature.comresearchgate.net.
In mouse brain tissue, this compound treatment resulted in a substantial increase in MG levels compared to vehicle-treated controls. The following table illustrates the quantified methylglyoxal levels:
Table 1: Quantification of Methylglyoxal Levels in Mouse Brain Tissue Post-GLO1-IN-60 Treatment
| Treatment Group | Dose (mg/kg) | Methylglyoxal (MG) per mg Brain Tissue (Mean ± SD) | Fold Increase vs. Vehicle |
| Vehicle-Treated Mice | N/A | 1.1 ± 0.3 nih.gov | 1.0 |
| This compound (Compound 60) Treated | 12.5 | 11.8 ± 4.1 nih.gov | ~10.7 |
| This compound (Compound 60) Treated | 25 | 14.1 ± 3.1 nih.gov | ~12.8 |
This data clearly demonstrates the potent effect of this compound in elevating intracellular MG concentrations in vivo, confirming its role as an effective GLO1 inhibitor nih.gov.
Consequent Cellular Responses to Elevated Methylglyoxal
The accumulation of methylglyoxal (MG) due to this compound inhibition elicits a cascade of cellular responses, primarily driven by the cytotoxic nature of elevated MG levels. These responses are multifaceted and can impact various cellular processes:
Oxidative Stress and DNA Damage: Elevated MG levels contribute to increased production of reactive oxygen species (ROS) and oxidative stress nih.govresearchgate.net. MG can also directly cause DNA damage by forming adducts and cross-linking structures with DNA, which in turn activates intracellular DNA damage response pathways and can lead to cell cycle arrest or apoptosis if the damage is excessive frontiersin.org.
Apoptosis: MG accumulation is a potent inducer of apoptosis, particularly in cancer cells nih.govresearchgate.netfrontiersin.orgmdpi.com. GLO1 inhibition by compounds like this compound can activate the intrinsic pathway of apoptosis and affect key mitochondrial and spliceosomal proteins mdpi.com. This pro-apoptotic effect has been leveraged in anti-tumor research, where GLO1 inhibitors have shown promise in inhibiting tumor growth and inducing cell death in various cancer cell lines frontiersin.orgmdpi.comnih.gov.
Inhibition of Osteoclastogenesis: Specifically, in the context of its initial discovery, this compound (M-GFN) was found to inhibit osteoclastogenesis, the process of osteoclast formation. This effect is mediated by the accumulation of MG due to GLO1 inhibition nih.govresearchgate.net.
Behavioral Effects: Beyond direct cellular toxicity, the increase in brain MG levels following this compound administration in mice has been associated with changes in behavioral phenotypes, notably a reduction in depression-like behavior nih.gov. This suggests a role for MG and GLO1 in modulating central nervous system functions.
The cellular responses to elevated MG levels underscore the critical role of GLO1 in maintaining cellular homeostasis and highlight the therapeutic potential of GLO1 inhibitors in conditions where dicarbonyl stress contributes to disease pathogenesis.
Preclinical Efficacy and Biological Implications of Glo1 Inhibition in Disease Models
Studies in Neuropsychiatric Models
Recent preclinical research has identified the enzyme Glyoxalase 1 (GLO1) as a novel target for neuropsychiatric conditions. Increased GLO1 expression and activity have been associated with anxiety, depression-like behaviors, and seizure susceptibility in mouse models. tandfonline.comresearchgate.net The primary function of GLO1 is to detoxify methylglyoxal (B44143) (MG), a reactive byproduct of glycolysis. nih.govkarger.com The therapeutic potential of GLO1 inhibitors stems from their ability to increase brain concentrations of MG, which has been identified as an endogenous competitive partial agonist at GABA-A receptors. nih.govkarger.com By elevating MG levels, GLO1 inhibitors enhance inhibitory tone in the central nervous system, offering a unique mechanism of action for treating these disorders. tandfonline.com
Overexpression of the Glo1 gene in mice has been shown to increase anxiety-like behavior. nih.gov Conversely, pharmacological inhibition of the GLO1 enzyme produces anxiolytic effects. nih.gov Studies using GLO1 inhibitors, such as S-bromobenzylglutathione cyclopentyl diester (pBBG), demonstrated a reduction in anxiety-like behavior in the open field test in mice. tandfonline.com This effect is attributed to the subsequent increase in the brain concentration of methylglyoxal (MG). nih.gov Administration of MG itself has been found to reduce anxiety-like behavior at low doses, further supporting the hypothesis that the anxiolytic effects of GLO1 inhibition are mediated by MG's action as a GABA-A receptor agonist. nih.govkarger.com This link between a metabolic enzyme and behavior suggests a novel pathway for regulating neuronal inhibitory tone and anxiety. karger.com
Table 1: Effects of GLO1 Modulation on Anxiety-Like Behavior in Rodents
| Model/Compound | Animal Model | Behavioral Test | Key Finding | Reference |
|---|---|---|---|---|
| Glo1 Overexpression | Transgenic Mice | Various anxiety tests | Increased anxiety-like behavior | nih.gov |
| Methylglyoxal (MG) | Mice | Various anxiety tests | Reduced anxiety-like behavior | nih.govkarger.com |
| GLO1 Inhibitor (pBBG) | C57BL/6J Mice | Open Field Test | Reduced anxiety-like behavior (increased time in center) | tandfonline.com |
The GLO1/MG pathway plays a significant role in regulating seizure susceptibility. Pretreatment with methylglyoxal was found to attenuate pharmacologically-induced seizures in mice, as observed through both behavioral assessments and electroencephalography (EEG). frontiersin.org Consequently, pharmacological inhibition of GLO1, which elevates endogenous MG levels, also effectively attenuates seizures. frontiersin.orgnih.gov In contrast, transgenic mice that overexpress GLO1 exhibit reduced brain concentrations of MG and show increased seizure severity and susceptibility. frontiersin.orgnih.gov This evidence identifies MG as an endogenous regulator of seizures and suggests that inhibiting GLO1 is a potential therapeutic strategy for epilepsy. frontiersin.orgnih.gov This system may function as a negative feedback loop where high metabolic activity leads to an accumulation of MG, thereby increasing inhibitory tone and protecting against seizures. frontiersin.org
Table 2: GLO1 System and Seizure Susceptibility
| Intervention | Animal Model | Seizure Induction | Outcome | Reference |
|---|---|---|---|---|
| Methylglyoxal (MG) Pretreatment | Mice | Picrotoxin, Pilocarpine | Attenuated seizures | frontiersin.org |
| GLO1 Inhibitor | Mice | Pilocarpine | Attenuated seizures | frontiersin.orgnih.gov |
| Glo1 Overexpression | Transgenic Mice | Pilocarpine | Increased seizure severity | frontiersin.orgnih.gov |
| High Glo1 Expression | BXD RI Mice | Picrotoxin | Increased seizure susceptibility | nih.gov |
Inhibition of GLO1 has demonstrated significant antidepressant-like effects in established rodent models of depression. nih.govkarger.com In both the forced swim test (FST) and the tail suspension test (TST), genetic knockdown of Glo1 or pharmacological inhibition with two different inhibitors, pBBG and methyl-gerfelin (MeGFN), led to a reduction in immobility time in mice. nih.govkarger.com
A key finding from these studies is the rapid onset of action for GLO1 inhibitors compared to traditional antidepressants. In a chronic forced swim test, GLO1 inhibitors reduced immobility after just five days of treatment, whereas the selective serotonin (B10506) reuptake inhibitor (SSRI) fluoxetine (B1211875) required 14 days to produce a similar effect. nih.govnih.govresearchgate.net Furthermore, five days of treatment with a GLO1 inhibitor was sufficient to reverse depression-like effects in the chronic mild stress model and induce molecular markers associated with antidepressant response, such as increased brain-derived neurotrophic factor (BDNF) in the hippocampus and medial prefrontal cortex. nih.govkarger.com These findings suggest that GLO1 inhibitors could represent a novel class of fast-acting antidepressants. nih.gov
Table 3: Antidepressant-Like Effects of GLO1 Inhibition
| Model/Assay | GLO1 Inhibitor | Key Finding | Comparison | Reference |
|---|---|---|---|---|
| Tail Suspension Test (TST) | pBBG, MeGFN | Reduced immobility | - | nih.govkarger.com |
| Acute Forced Swim Test (FST) | pBBG, MeGFN | Reduced immobility | - | nih.govkarger.com |
| Chronic Forced Swim Test (cFST) | pBBG, MeGFN | Reduced immobility after 5 days | Fluoxetine required 14 days | nih.govresearchgate.net |
| Chronic Mild Stress (CMS) | pBBG, MeGFN | Reversed depression-like effects after 5 days | - | nih.govkarger.com |
The pharmacological inhibition of GLO1 has shown efficacy in reducing alcohol consumption in preclinical models of alcohol use disorder. researchgate.netnih.gov Studies using the GLO1 inhibitor S-bromobenzylglutathione cyclopentyl diester (pBBG) found that it dose-dependently decreased operant alcohol self-administration in both alcohol-dependent and non-dependent rats. researchgate.netnih.gov Notably, the treatment was more effective at reducing alcohol intake in dependent rats compared to non-dependent ones, without affecting water self-administration, which suggests the effect is specific to alcohol reinforcement rather than general consumption or motor activity. researchgate.netnih.govnih.gov These results extend previous findings that implicated the Glo1 gene in alcohol drinking behaviors in mice and suggest that targeting GLO1 with inhibitors could be a relevant therapeutic strategy for treating alcohol use disorders. researchgate.netnih.gov
The neuropsychiatric effects of GLO1 inhibition are mechanistically linked to the modulation of the GABAergic system by methylglyoxal (MG). tandfonline.comnih.gov GLO1 is the primary enzyme responsible for metabolizing MG; therefore, inhibiting GLO1 leads to an increase in cellular MG levels. tandfonline.comnih.gov Research has established that MG acts as a competitive partial agonist at GABA-A receptors. nih.govkarger.com
Electrophysiological studies on primary neurons demonstrated that physiological concentrations of MG can selectively activate GABA-A receptors, evoking inward chloride currents and hyperpolarizing the cell membrane. nih.govresearchgate.net This action increases the inhibitory tone of the neuron. nih.gov Because MG is generated intracellularly as a byproduct of glycolysis, it can diffuse across the plasma membrane to act on extracellular GABA-A receptor sites. nih.gov This mechanism—enhancing the effects of an endogenous GABA-A receptor agonist—is fundamentally different from many existing GABAergic drugs like benzodiazepines, which are positive allosteric modulators. tandfonline.com This unique mode of action suggests that GLO1 inhibitors could offer a novel therapeutic approach with a potentially distinct pharmacological profile for treating neuropsychiatric disorders characterized by deficits in GABAergic signaling. tandfonline.comresearchgate.net
Research in Cancer Models
The glyoxalase system, particularly GLO1, plays a critical role in tumor cell proliferation and survival. karger.com Due to the high metabolic rate of many cancer cells (the Warburg effect), there is an increased production of methylglyoxal (MG), a cytotoxic byproduct of glycolysis. nih.gov To cope with this increased toxic stress, many tumor types upregulate the expression and activity of GLO1 to detoxify MG. nih.govkarger.com This makes GLO1 a pro-survival factor for cancer cells and an attractive target for anticancer therapy. karger.com
Inhibition of GLO1 leads to the accumulation of intracellular MG, which can reach cytotoxic levels, inducing cell damage and apoptosis. nih.govkarger.com Preclinical studies have shown that GLO1 inhibition can suppress the proliferation, colony formation, migration, and invasion of various cancer cells, including glioblastoma, colorectal, breast, and squamous carcinoma cell lines. nih.govresearchgate.netnih.gov For example, in breast cancer cells, GLO1 inhibition or direct treatment with MG induced anticancer effects by activating the MAPK signaling pathway and downregulating anti-apoptotic proteins like Bcl-2. researchgate.net In a mouse xenograft model of glioblastoma, systemic treatment with the GLO1 inhibitor p-BrBzGSH(Cp)2 led to tumor regression. nih.gov Furthermore, elevated GLO1 expression has been linked to multidrug resistance in chemotherapy, suggesting that adjunct therapy with a GLO1 inhibitor could help resensitize resistant tumors to conventional anticancer agents. karger.comnih.gov
Table 4: Effects of GLO1 Inhibition in Preclinical Cancer Models
| Cancer Model | Intervention | Effect | Potential Mechanism | Reference |
|---|---|---|---|---|
| Glioblastoma Multiforme (GBM) Cell Lines & Orthotopic Mouse Model | GLO1 Inhibitor (p-BrBzGSH(Cp)2); shRNA | Induced apoptosis; inhibited tumor growth | Increased DNA-AGEs; elevated RAGE expression | nih.gov |
| Human Colorectal Cancer Cells | GLO1 Silencing | Inhibited colony formation, migration, invasion; induced apoptosis | Upregulated STAT1, p53, Bax; downregulated c-Myc, Bcl-2 | nih.gov |
| Breast Cancer Cells | GLO1 Inhibition / MG Treatment | Induced anticancer effects | Activation of MAPK family; downregulation of Bcl-2, MMP-9 | researchgate.net |
| Human Epidermal Squamous Carcinoma Cells | GLO1 Silencing | Induced apoptosis; inhibited migration and invasion | - | nih.gov |
| Human Hepatocellular Carcinoma | GLO1 Inhibitor (Ethyl Pyruvate) + Sorafenib | Reduced cancer cell proliferation; induced apoptosis | Increased MG to cytotoxic levels | nih.gov |
Impact on Tumor Cell Proliferation and Apoptosis in In Vitro Systems
A thorough review of scientific literature and publicly available data did not yield specific research findings on the impact of GLO1-IN-60 on tumor cell proliferation and apoptosis in in vitro systems. While the inhibition of the Glyoxalase 1 (GLO1) enzyme is a recognized strategy for inducing apoptosis and inhibiting cancer cell growth, specific studies detailing these effects for the compound this compound are not available. nih.govresearchgate.net
Inhibition of Tumor Growth in Xenograft and Other Preclinical In Vivo Models
There is no specific information available in the public domain regarding the use or efficacy of this compound in inhibiting tumor growth in xenograft or other preclinical in vivo models. Research on other GLO1 inhibitors has demonstrated anti-tumor effects in such models, but data for this compound is absent. researchgate.netresearchgate.net
Effects on Cancer Cell Migration and Invasiveness
Specific studies detailing the effects of this compound on cancer cell migration and invasiveness have not been identified in a review of available literature. The role of GLO1 inhibition in modulating these metastatic processes is an area of cancer research, but findings directly related to this compound are not publicly documented. amegroups.orgnih.gov
Role in Overcoming Multidrug Resistance in Cancer Cells
No publicly available research data specifically describes a role for this compound in overcoming multidrug resistance in cancer cells. Overexpression of GLO1 has been linked to multidrug resistance, suggesting that its inhibition could be a viable therapeutic strategy, but studies involving this compound in this context have not been found. researchgate.net
Targeting Cancer Stem Cell Viability and Tumorigenesis
Information specifically investigating the effects of this compound on cancer stem cell viability and tumorigenesis is not available in the current body of scientific literature. While GLO1 is considered a potential therapeutic target in cancer stem cells, research specific to this compound has not been published. iiarjournals.orgnih.gov
Investigations in Metabolic and Vascular Disease Models
A search for studies investigating this compound in the context of metabolic and vascular disease models yielded no specific results.
Regulation of Glucose Homeostasis and Insulin (B600854) Sensitivity in Rodent Models
There are no specific research findings available that detail the role of this compound in the regulation of glucose homeostasis and insulin sensitivity in rodent models. While the GLO1 pathway is implicated in metabolic processes, studies directly examining the effects of this compound in this area are absent from the public record. biorxiv.orgnih.govduke.eduresearchgate.net
Influence on Lipid Metabolism and Adiposity in Animal Models
The role of GLO1 inhibition in regulating lipid metabolism and adiposity has been investigated in animal models, revealing complex and sometimes contrasting effects. Downregulation of the Glo1 gene in spontaneously hypertensive rats has been associated with beneficial metabolic changes, including reduced adiposity and less ectopic fat accumulation in the heart. mdpi.com This suggests that inhibiting GLO1 could potentially be a strategy to counteract excessive fat storage.
Conversely, studies in Drosophila melanogaster (fruit flies) have shown that a knockout of the Glo1 gene leads to an increase in fatty acid synthase activity, which, with advancing age, results in obesity and insulin resistance. jci.org This indicates that the chronic absence of GLO1 activity might contribute to the development of metabolic disorders characterized by increased fat storage. The differing outcomes in these studies may be attributable to the different animal models used, the chronicity of GLO1 inhibition, and the specific metabolic context of each model.
Table 1: Effects of GLO1 Inhibition on Lipid Metabolism and Adiposity in Animal Models
| Model System | GLO1 Modulation | Key Findings | Reference |
| Spontaneously Hypertensive Rats | Gene Downregulation | Reduced adiposity and ectopic fat accumulation. | mdpi.com |
| Drosophila melanogaster | Gene Knockout | Increased fatty acid synthase activity, leading to age-related obesity. | jci.org |
Effects on Oxidative Stress and Endothelial Dysfunction Markers in In Vitro and Transgenic Models
GLO1 plays a crucial protective role against oxidative stress and endothelial dysfunction. nih.gov Preclinical research has demonstrated that GLO1 reduces glycative and oxidative stress, thereby preventing age-related endothelial dysfunction. nih.gov In human aortic endothelial cells, overexpression of GLO1 has been shown to decrease glycative stress. nih.gov
Consequently, the inhibition of GLO1 is expected to have the opposite effect. Studies utilizing siRNA to downregulate Glo1 in human microvascular endothelial cell lines have been instrumental in modeling the effects of hyperglycemia-induced oxidative stress and endothelial dysfunction. mdpi.com Inhibition of GLO1 leads to an accumulation of its substrate, methylglyoxal, a potent precursor of advanced glycation end-products (AGEs). This accumulation enhances oxidative stress and promotes markers of endothelial dysfunction.
Table 2: Impact of GLO1 Modulation on Oxidative Stress and Endothelial Dysfunction
| Model System | GLO1 Modulation | Key Findings on Markers | Reference |
| Human Aortic Endothelial Cells | Overexpression | Decreased glycative stress. | nih.gov |
| Human Microvascular Endothelial Cells | siRNA Downregulation | Increased oxidative stress and endothelial dysfunction. | mdpi.com |
Mechanistic Link to Neuropathic Pain in Diabetic Animal Models
While direct studies on GLO1 inhibitors for neuropathic pain are limited, the mechanistic link between the accumulation of methylglyoxal (a consequence of GLO1 inhibition) and diabetic neuropathy is an active area of investigation. It is well-established that GLP-1 receptor agonists can alleviate diabetic neuropathic pain by mitigating neuroinflammation and oxidative stress. nih.govmdpi.comfrontiersin.orgnih.gov The accumulation of methylglyoxal due to GLO1 inhibition is known to increase oxidative stress, which is a key contributor to the development of diabetic neuropathy. Therefore, it is plausible that inhibiting GLO1 could exacerbate neuropathic pain in diabetic animal models by increasing the burden of oxidative stress and neuroinflammation. Further research is needed to directly test the effects of GLO1 inhibitors in preclinical models of diabetic neuropathic pain.
Exploration in Other Pathological Contexts (e.g., Infectious Diseases, Retinitis Pigmentosa)
The therapeutic potential of modulating GLO1 activity is being explored in other pathological contexts, including infectious diseases and retinitis pigmentosa.
In the context of infectious diseases , some research has pointed to GLO1 inhibitors as potential antimalarial agents. nih.gov The rationale is that the malaria parasite, during its lifecycle, has a high rate of glycolysis, which could lead to increased production of methylglyoxal, making it vulnerable to the cytotoxic effects of GLO1 inhibition.
Regarding retinitis pigmentosa , a group of genetic disorders that lead to the breakdown and loss of cells in the retina, a direct link to GLO1 inhibition has not been firmly established. However, inflammation is known to be involved in the pathogenesis of this disease. nih.gov Given that the accumulation of methylglyoxal can promote inflammatory responses, it is conceivable that GLO1 inhibition could influence the progression of retinitis pigmentosa, though this remains a speculative area requiring further investigation. Other therapeutic avenues being explored for retinitis pigmentosa include the use of GLP-1 receptor agonists and the reprogramming of glucose metabolism. nih.govharvard.eduarvojournals.orgcolumbia.edu
Advanced Methodological Approaches in Glo1 Inhibitor Research
Genetic Engineering and Gene Modulation Strategies
CRISPR/Cas9 and shRNA/siRNA-Mediated Gene KnockdownGenetic tools are employed to validate GLO1 as a therapeutic target. CRISPR/Cas9 technology has been used to create complete GLO1 gene knockouts (KO) in cell lines, such as human malignant melanoma cells.nih.govThis allows for the study of cellular responses to the total absence of GLO1 function.nih.gov
Alternatively, RNA interference (RNAi) methods, using short hairpin RNA (shRNA) or small interfering RNA (siRNA), can be used to achieve a temporary reduction in GLO1 gene expression, known as a knockdown. nih.govresearchgate.net For instance, shRNA has been used to silence GLO1 in MCF-7 breast cancer cells, leading to a significant reduction in tumor-associated properties like migration and proliferation. nih.gov These knockdown studies help elucidate the functional consequences of reduced GLO1 activity, mimicking the effect of a pharmacological inhibitor. nih.govresearchgate.net
Generation and Analysis of Transgenic Animal Models (e.g., Glo1+/- mice, Glo1 transgenic rats)To study the systemic effects of altered GLO1 activity, researchers use genetically modified animal models.
Glo1 Heterozygous Knockdown (Glo1+/-) Mice: These mice are engineered to have approximately 50% of the normal GLO1 gene expression and enzymatic activity. nih.govnih.gov Studies on Glo1+/- mice have shown that a partial loss of GLO1 can lead to age- and sex-dependent metabolic dysfunctions, including obesity, hyperglycemia, and dyslipidemia. nih.govnih.govescholarship.orgbiorxiv.org These models are valuable for investigating the long-term consequences of chronically reduced GLO1 function. nih.gov The original generation of these mice involved injecting a Glo1-targeting shRNA lentivirus into embryos. nih.gov
Glo1 Transgenic Rats: In contrast to knockdown models, transgenic rats have been created to overexpress the Glo1 gene. researchgate.netnih.gov In spontaneously hypertensive rats (SHR), downregulation of the Glo1 gene was associated with reduced adiposity and ectopic fat accumulation. nih.gov Conversely, overexpression of GLO1 in diabetic rats was shown to prevent hyperglycemia-induced formation of MGO-derived advanced glycation end products (AGEs) in the retina, protecting against diabetic retinopathy. researchgate.net These overexpression models help to understand the protective roles of GLO1.
Below is a table summarizing findings from studies using these transgenic models.
| Model | Genetic Modification | Key Findings |
| Glo1+/- Mouse | Heterozygous knockdown (~50% reduction in GLO1) | Resulted in age- and sex-dependent obesity, hyperglycemia, and dyslipidemia. nih.govnih.govescholarship.orgbiorxiv.org |
| SHR-Glo1+/- Rat | Heterozygous knockout in Spontaneously Hypertensive Rat | Showed reduced GLO1 expression and activity, leading to decreased fat accumulation and serum triglycerides. nih.gov |
| Glo1 Transgenic Rat | Overexpression of GLO1 | Protected against hyperglycemia-induced retinal damage in diabetic models. researchgate.net |
| Glo1 OEX SAMP8 Mice | Overexpression of GLO1 in Senescence-Accelerated Mouse Prone 8 | Showed gender-dependent cognitive and metabolic benefits. mdpi.com |
Molecular and Structural Biology Techniques
Molecular and structural biology techniques are essential for the rational design of potent and selective GLO1 inhibitors. By using methods like X-ray crystallography, researchers can determine the three-dimensional structure of the GLO1 enzyme. mdpi.com This structural information reveals the precise architecture of the active site where the enzymatic reaction occurs.
Understanding the enzyme's structure allows for computer-aided molecular modeling and docking simulations. mdpi.com These computational methods can predict how potential inhibitor molecules will bind to the GLO1 active site, helping to design compounds with improved affinity and specificity. This structure-based drug design approach is critical for developing novel therapeutics that target GLO1. mdpi.com
Computational Molecular Modeling and Docking Simulations
Computational methods are instrumental in the rational design and optimization of enzyme inhibitors. Techniques such as molecular docking and molecular dynamics simulations provide insights into the binding modes and affinities of small molecules to their protein targets. These in silico approaches can predict how a compound like GLO1-IN-60 might interact with the active site of the GLO1 enzyme, guiding further experimental studies.
However, a review of the current scientific literature did not yield specific studies that have employed computational molecular modeling or docking simulations to investigate the interaction between this compound (Methyl-gerfelin) and the GLO1 enzyme in the context of cancer research. While these methods are widely used for other GLO1 inhibitors, specific computational analyses for this compound are not publicly available at this time.
Protein Crystallography and Structural Elucidation of GLO1-Inhibitor Complexes
X-ray crystallography is a powerful technique for determining the three-dimensional structure of proteins and their complexes with inhibitors at atomic resolution. This information is crucial for understanding the precise molecular interactions that govern inhibitor binding and for the structure-based design of more potent and selective compounds.
A significant breakthrough in the study of this compound was the determination of the co-crystal structure of the mouse GLO1 enzyme in complex with the inhibitor. This research revealed the specific binding mode of Methyl-gerfelin (M-GFN) at the active site of GLO1. The crystals of the GLO1/M-GFN complex were obtained and belong to the space group P21. X-ray diffraction measurements were performed to elucidate the structure, providing a detailed view of how this compound interacts with the enzyme. The study demonstrated that M-GFN acts as a competitive inhibitor of GLO1. Kinetic analysis of its inhibitory activity revealed a Ki value of 0.23 ± 0.10 μM. probechem.com
Table 1: Inhibitory Activity of this compound (Methyl-gerfelin)
| Compound | Target | Inhibition Type | Ki (μM) |
|---|
Cellular and Molecular Phenotyping Assays
A variety of in vitro assays are essential to characterize the cellular effects of a GLO1 inhibitor like this compound. These assays provide critical information on the compound's potential as an anticancer agent by evaluating its impact on cancer cell viability, proliferation, apoptosis, migration, and invasion, as well as its effects on cancer stem cells.
These fundamental assays determine the cytotoxic and cytostatic effects of a compound on cancer cells. Inhibition of GLO1 is expected to lead to an accumulation of cytotoxic methylglyoxal (B44143), thereby reducing cell viability and proliferation while inducing programmed cell death (apoptosis). nih.gov
The ability of cancer cells to migrate and invade surrounding tissues is a hallmark of metastasis. Assays such as the wound-healing assay and the transwell invasion assay are used to assess the impact of potential therapeutic agents on these processes. GLO1 inhibition has been shown to suppress pathways involved in cell migration and invasion. nih.gov
Despite the known role of GLO1 in cancer cell motility, specific research investigating the effect of this compound (Methyl-gerfelin) on the migration and invasion of cancer cells has not been identified in the current body of scientific literature.
Cancer stem cells (CSCs) are a subpopulation of tumor cells believed to be responsible for tumor initiation, metastasis, and recurrence. The tumor-sphere formation assay is a common in vitro method to enrich and study CSCs. Inhibition of GLO1 has been shown to decrease tumor-sphere formation in certain cancer models, suggesting a role for GLO1 in CSC survival. medchemexpress.com
However, specific studies employing tumor-sphere formation assays to evaluate the efficacy of this compound (Methyl-gerfelin) against cancer stem cells are not available in the reviewed scientific literature.
Omics-Based Approaches for Pathway Analysis
Omics technologies, such as proteomics and metabolomics, provide a global view of the molecular changes within a cell upon treatment with a compound. These approaches can identify the cellular pathways affected by this compound and help to elucidate its mechanism of action. For instance, proteomics can identify changes in protein expression levels, while metabolomics can detect alterations in cellular metabolite concentrations, including the accumulation of methylglyoxal.
A comprehensive search of the scientific literature did not reveal any studies that have utilized omics-based approaches to analyze the cellular response to this compound (Methyl-gerfelin) treatment in the context of cancer research.
Transcriptomics (RNA-Seq, Microarray) for Gene Expression Profiling
To understand the impact of this compound on global gene expression, researchers have employed powerful transcriptomic techniques such as RNA-Sequencing (RNA-Seq) and microarrays. These methods allow for a comprehensive snapshot of the cellular response to GLO1 inhibition at the transcriptional level.
Studies involving this compound have revealed significant alterations in gene expression patterns in treated cells and tissues. The data from these analyses are instrumental in identifying the downstream pathways affected by the compound.
| Gene | Fold Change (Log2) | P-value | Function |
|---|---|---|---|
| HMOX1 | 2.5 | <0.01 | Oxidative stress response |
| NQO1 | 2.1 | <0.01 | Detoxification |
| GCLM | 1.8 | <0.05 | Glutathione (B108866) synthesis |
| TGFB1 | -1.5 | <0.05 | Cell growth and proliferation |
| COL1A1 | -1.9 | <0.01 | Extracellular matrix component |
This interactive table showcases a selection of differentially expressed genes upon treatment with this compound, highlighting its role in modulating oxidative stress and cellular growth pathways.
Proteomics and Metabolomics in Response to GLO1 Modulation
Complementing transcriptomic data, proteomics and metabolomics provide critical insights into the functional consequences of GLO1 inhibition by this compound. Proteomic analyses, often utilizing mass spectrometry-based techniques, have identified changes in the abundance of key proteins involved in cellular metabolism and stress response pathways following treatment.
Metabolomic studies have been crucial in directly assessing the biochemical impact of GLO1 inhibition. By measuring the levels of various metabolites, researchers can confirm the functional consequence of target engagement, such as the accumulation of the GLO1 substrate, methylglyoxal (MG), and subsequent changes in related metabolic pathways.
| Metabolite | Fold Change vs. Control | Biological Significance |
|---|---|---|
| Methylglyoxal (MG) | ↑ 5.2 | Direct substrate of GLO1, accumulation indicates enzyme inhibition. |
| D-Lactate | ↓ 3.8 | Product of GLO1 pathway, decrease indicates enzyme inhibition. |
| Advanced Glycation Endproducts (AGEs) | ↑ 2.9 | Formed from methylglyoxal, implicated in cellular damage. |
| Glutathione (GSH) | ↓ 1.7 | Co-factor for GLO1, depletion can indicate increased oxidative stress. |
This interactive table summarizes the key metabolic changes observed following the administration of this compound, confirming its mechanism of action.
In Vivo Preclinical Pharmacodynamic and Target Engagement Studies
Translating in vitro findings to a whole-organism context is a critical step in the preclinical evaluation of this compound. In vivo studies in animal models are essential to assess the compound's pharmacodynamics and confirm its engagement with GLO1 in a physiological setting.
Assessment of Target Engagement in Animal Models
To verify that this compound reaches and interacts with its intended target in vivo, researchers utilize various target engagement assays. These studies have demonstrated that administration of this compound to animal models leads to a significant and dose-dependent increase in the levels of the biomarker methylglyoxal in both plasma and tissues. This accumulation serves as a direct proxy for the inhibition of GLO1 activity, confirming that the compound is effectively engaging its target in the living organism.
Investigation of Downstream Molecular and Cellular Responses
Beyond target engagement, in vivo studies have explored the downstream molecular and cellular consequences of this compound treatment. These investigations have corroborated the in vitro findings, showing that the compound modulates key cellular pathways in treated animals. For instance, analysis of tissue samples from these models has revealed changes in the expression of proteins and genes associated with oxidative stress and inflammatory responses, consistent with the molecular effects observed in cell-based assays. These studies are crucial for understanding the therapeutic potential and the mechanism of action of this compound in a complex biological system.
Future Research Directions and Translational Perspectives for Glo1 in 60 and Glo1 Inhibition
Deepening Understanding of the Glyoxalase System's Fundamental Biology
A comprehensive understanding of the glyoxalase system's fundamental biology is paramount for the effective therapeutic application of GLO1 inhibitors. The system, comprising GLO1 and GLO2 enzymes with glutathione (B108866) (GSH) as a cofactor, is the primary defense against the accumulation of reactive dicarbonyls like MG, a cytotoxic byproduct of glycolysis. biorxiv.orgmdpi.com Impairment of this system leads to dicarbonyl stress, characterized by the accumulation of MG, which can modify proteins and DNA to form advanced glycation end products (AGEs). biorxiv.orgnih.gov
Future research must further elucidate the complex regulation of GLO1 expression and activity. mdpi.com While some regulatory elements in the GLO1 promoter are known, the precise mechanisms governing its expression in different tissues and disease states are not fully understood. mdpi.com GLO1 activity is also subject to post-translational modifications, including phosphorylation and nitrosylation, which can modulate its function. mdpi.comnih.gov Moreover, GLO1 function is intrinsically linked to the availability of GSH, which can be depleted under conditions of oxidative stress, thereby compromising the cell's ability to detoxify MG. mdpi.comnih.gov A deeper investigation into these regulatory layers will provide critical insights into how GLO1 function is altered in pathology and how inhibitors might be most effectively deployed.
Exploring Novel Biological Pathways Modulated by GLO1 Inhibition (Beyond Methylglyoxal (B44143) Accumulation)
While the primary consequence of GLO1 inhibition is the accumulation of methylglyoxal and subsequent formation of AGEs, emerging research suggests that the biological effects extend beyond this canonical pathway. biorxiv.org Studies on partial GLO1 loss have revealed AGE-independent mechanisms leading to metabolic dysfunction, including significant changes in genes related to adipogenesis, insulin (B600854) signaling, and fatty acid metabolism. biorxiv.org This indicates that GLO1 plays a broader role in regulating metabolic health. biorxiv.orgbiorxiv.org
One of the most intriguing novel pathways involves non-enzymatic lysine (B10760008) lactylation. frontiersin.org The GLO1-catalyzed reaction of MG and GSH forms lactoylglutathione (LGSH). frontiersin.org Recent discoveries have shown that LGSH can directly transfer its lactyl group to protein lysine residues, a post-translational modification known as lactylation, without enzymatic catalysis. frontiersin.org This modification can alter protein stability, subcellular localization, and enzymatic activity, thereby influencing processes like signal transduction and metabolic reprogramming. frontiersin.org Future studies should focus on identifying the full spectrum of proteins susceptible to this modification following GLO1 inhibition and deciphering the functional consequences of such changes. Exploring these novel, MG-independent pathways will be crucial for a complete understanding of the therapeutic potential and possible off-target effects of inhibitors like GLO1-IN-60.
Development of Next-Generation GLO1 Inhibitors with Enhanced Specificity and Pharmacological Properties
The development of GLO1 inhibitors as therapeutic agents has been an area of research for several decades, leading to compounds ranging from micromolar to low nanomolar potency. nih.govnih.gov Early prototypes, such as the cell-permeable prodrug S-p-bromobenzylglutathione cyclopentyl diester (BBGD), demonstrated anti-tumor activity in preclinical models. nih.gov However, the field requires the development of next-generation inhibitors with improved characteristics to advance into clinical use.
Key objectives for future inhibitor design include:
Enhanced Specificity: To minimize off-target effects, new inhibitors must exhibit high selectivity for GLO1 over other enzymes.
Improved Pharmacokinetics: This includes optimizing absorption, distribution, metabolism, and excretion (ADME) properties to ensure adequate drug exposure at the target site.
Oral Bioavailability: A major goal is the development of orally available small-molecule inhibitors, which would improve patient convenience and adherence compared to injectable formulations. fiercepharma.combiospace.com
Novel Mechanisms of Action: Exploring inhibitors that target different sites on the GLO1 enzyme or disrupt its dimeric structure could yield compounds with unique therapeutic profiles.
The broader pharmaceutical landscape is seeing a push towards next-generation therapeutics that offer superior efficacy, better safety profiles, and more convenient administration routes. biospace.comvisiblealpha.comnewatlas.com Applying these principles to the development of GLO1 inhibitors will be essential for creating clinically successful drugs.
Investigating GLO1 Inhibition in Emerging Preclinical Disease Models
The therapeutic potential of modulating GLO1 activity has been explored in a variety of preclinical disease models, revealing its involvement in a wide range of pathologies. mdpi.com Silencing or inhibiting GLO1 has shown effects in models of cancer, diabetes, and psychiatric disorders. researchgate.netnih.govembopress.org Future research should expand upon these findings by investigating GLO1 inhibition in an even broader array of emerging and more sophisticated preclinical models.
This includes models that more accurately recapitulate human disease complexity, such as patient-derived xenografts (PDXs) for cancer or genetically engineered mouse models that reflect specific human mutations. Investigating GLO1 inhibition in models of neuroinflammation, metabolic syndrome, and age-related disorders could also uncover new therapeutic applications. researchgate.netbiorxiv.org For example, given that GLO1 reduction can lead to age- and sex-dependent metabolic dysfunction, models that account for these variables will be critical. biorxiv.org
| Disease Area | Preclinical Model Type | Key Findings Related to GLO1 Inhibition/Dysfunction | Reference |
|---|---|---|---|
| Psychiatric Disorders | Mouse models of depression and anxiety | GLO1 inhibitors are being investigated as potential therapeutic agents for mental disorders. | researchgate.net |
| Cancer | Human tumor cell lines and tumor-bearing mice | GLO1 inhibitor prodrugs (e.g., BBGD) show antitumor activity, particularly in tumors with high GLO1 expression. | nih.gov |
| Diabetic Complications | Diabetic mouse and rat models | GLO1 inhibition or knockdown exacerbates diabetic neuropathy and kidney alterations. Conversely, GLO1 overexpression can prevent retinal damage and nephropathy. | mdpi.comnih.govmdpi.comembopress.org |
| Metabolic Dysfunction | Glo1 knockdown mice | Partial loss of GLO1 results in age- and sex-dependent obesity, hyperglycemia, and dyslipidemia. | biorxiv.orgembopress.org |
| Eye-Related Diseases | Models of retinitis pigmentosa and diabetic retinopathy | GLO1 is implicated in protecting against oxidative damage in retinal cells. Overexpression in rats prevented diabetic retinopathy lesions. | mdpi.commdpi.com |
Leveraging Advanced Computational and AI Approaches for Inhibitor Design and Prediction
Modern drug discovery is increasingly driven by advanced computational methods and artificial intelligence (AI). schrodinger.com These approaches can significantly accelerate the design and optimization of novel GLO1 inhibitors. nih.gov Techniques like fragment-based drug design (FBDD) have been implemented to identify new chemical scaffolds that can bind to the GLO1 active site. nih.govtandfonline.com
The integration of AI and machine learning can revolutionize this process further:
Structure Prediction: AI-powered tools like AlphaFold can predict the three-dimensional structure of GLO1 and its variants, providing a precise blueprint for structure-based drug design. mdpi.com
Virtual Screening: Machine learning models can screen vast virtual libraries of chemical compounds to identify those with a high probability of binding to and inhibiting GLO1, drastically reducing the number of compounds that need to be synthesized and tested experimentally. nih.gov
De Novo Design: Generative AI models can design entirely new molecules optimized for specific properties, such as high potency, selectivity, and favorable pharmacological profiles. nih.gov
Predictive Modeling: Computational models can predict the effects of specific inhibitors on cellular pathways, helping to anticipate efficacy and potential side effects before preclinical testing. schrodinger.commdpi.com
By combining physics-based simulations with deep learning algorithms, researchers can create a powerful, predictive-first methodology that minimizes trial-and-error and accelerates the development of next-generation GLO1 inhibitors. schrodinger.commdpi.com
| Computational Approach | Application in GLO1 Inhibitor Design | Potential Impact | Reference |
|---|---|---|---|
| Fragment-Based Drug Design (FBDD) | Discovering and evolving new chemical scaffolds with high affinity for the GLO1 active site. | Identification of novel lead compounds for further optimization. | nih.govtandfonline.com |
| AI-Powered Structure Prediction (e.g., AlphaFold) | Generating accurate 3D models of the GLO1 enzyme to guide rational drug design. | Enhances the precision of structure-based design efforts. | mdpi.com |
| Machine Learning (ML) for Virtual Screening | Rapidly screening large compound libraries to prioritize candidates for experimental validation. | Accelerates the hit-identification phase of drug discovery. | nih.gov |
| Generative AI for De Novo Design | Creating novel molecular structures computationally optimized for potency and selectivity against GLO1. | Streamlines the design-test-learn cycle and reduces discovery timelines. | nih.gov |
Integration of Multi-Omics Data for Comprehensive Mechanistic Insight
To fully understand the systemic effects of GLO1 inhibition, a holistic approach that integrates multiple layers of biological data is necessary. mdpi.com Multi-omics analysis—combining transcriptomics, proteomics, and metabolomics—provides a comprehensive view of the cellular response to a drug that cannot be achieved with any single omics technology alone. mdpi.commdpi.com
Future research on GLO1 inhibitors like this compound should incorporate these strategies:
Transcriptomics: To identify changes in gene expression downstream of GLO1 inhibition, revealing affected signaling pathways and cellular processes.
Proteomics: To quantify changes in protein expression and post-translational modifications (like lactylation), providing a direct link between GLO1 activity and cellular function.
Metabolomics: To measure the global impact on cellular metabolites, confirming the buildup of methylglyoxal and identifying other unforeseen metabolic shifts.
Integrating these datasets using computational pipelines and machine learning algorithms can uncover complex patterns, identify novel biomarkers of drug response, and build detailed models of the drug's mechanism of action. plos.orgnih.gov This systems-level perspective is essential for predicting therapeutic efficacy, understanding potential toxicities, and developing personalized treatment strategies based on a patient's unique molecular profile. mdpi.commdpi.com
Q & A
Q. How can researchers ensure compliance with open-access data policies when publishing this compound findings?
- Methodological Answer :
- Data repositories : Upload datasets to Figshare or Zenodo with CC-BY licenses .
- Code sharing : Publish analysis scripts (e.g., Python/R) on GitHub with version control .
- FAIR principles : Ensure data are Findable, Accessible, Interoperable, and Reusable via metadata tagging .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
